N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by specific structural and molecular parameters. The compound carries the Chemical Abstracts Service registry number 1082766-34-4, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula of this compound is C6H11N3O, indicating the presence of six carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom within its structure.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, which precisely describes the structural arrangement of functional groups. Alternative nomenclature includes N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine, reflecting slight variations in naming conventions while maintaining chemical accuracy. The compound's systematic name clearly indicates the presence of an ethanamine group attached to a methylene bridge, which connects to the 5-position of a 3-methyl-1,2,4-oxadiazole ring system.
The molecular weight of this compound is 141.17 grams per mole, placing it within the range of small organic molecules suitable for various synthetic applications. The Simplified Molecular Input Line Entry System representation of this compound is CCNCC1=NC(=NO1)C, providing a linear notation that encodes the structural connectivity. The International Chemical Identifier string for this compound is InChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)9-10-6/h7H,3-4H2,1-2H3, offering a standardized method for representing the molecular structure.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1082766-34-4 |
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | CCNCC1=NC(=NO1)C |
| International Chemical Identifier Key | REYGCAPKUGCICS-UHFFFAOYSA-N |
Historical Context in Oxadiazole Research
The historical development of oxadiazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. The 1,2,4-oxadiazole heterocyclic system was first synthesized in 1884 by Tiemann and Krüger, who originally classified these compounds as azoxime or furo[ab1]diazole derivatives. This pioneering work established the foundation for what would eventually become a major area of heterocyclic chemistry, although initial interest remained limited for several decades.
The scientific attention toward 1,2,4-oxadiazole derivatives experienced a significant renaissance during the mid-twentieth century, particularly when photochemical rearrangement properties were discovered in the early 1960s. This renewed interest coincided with the growing understanding of heterocyclic compounds as valuable scaffolds for drug development and materials science applications. Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, leading to the introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, oxolamine, which was developed as a cough suppressant approximately twenty years later.
The evolution of 1,2,4-oxadiazole research has demonstrated remarkable growth over the past four decades, with these heterocycles being extensively explored for their diverse biological activities. Contemporary research has identified 1,2,4-oxadiazole derivatives as exhibiting anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The heterocycle has also demonstrated inhibitory potency against various enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, and Penicillin-Binding Protein 2a.
The bioisosteric equivalence of 1,2,4-oxadiazole derivatives with ester and amide moieties has emerged as a particularly significant discovery in medicinal chemistry. This property allows 1,2,4-oxadiazoles to serve as stable alternatives when the instability of ester or amide groups presents synthetic or metabolic challenges, such as susceptibility to hydrolytic degradation. The increasing involvement of 1,2,4-oxadiazoles in drug discovery has already resulted in the development of ataluren, the first 1,2,4-oxadiazole-based drug candidate currently in late-stage clinical development, with seven additional 1,2,4-oxadiazole-based drug candidates at the investigational stage.
Classification within Heterocyclic Compounds
This compound belongs to the broader classification of heterocyclic compounds, which represent cyclic chemical structures containing atoms of at least two different elements as ring members. Heterocyclic organic chemistry constitutes a major branch of organic chemistry focused on the synthesis, properties, and applications of organic heterocycles, with these compounds comprising more than half of all known chemical entities. The significance of heterocyclic compounds in pharmaceutical applications is underscored by the fact that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.
Within the heterocyclic classification system, oxadiazoles constitute a specific family of five-membered aromatic rings containing one oxygen atom and two nitrogen atoms. Four distinct isomers of oxadiazole exist based on the positional arrangement of nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Each isomer exhibits unique chemical properties and stability characteristics, with the 1,2,3-isomer being notably unstable and prone to ring-opening reactions that result in substituted diazomethane formation.
The 1,2,4-oxadiazole system, which forms the core structure of this compound, represents one of the most synthetically accessible and chemically stable oxadiazole isomers. This heterocyclic system is characterized by its aromatic nature, which confers both chemical stability and potential for electronic delocalization. The presence of both nitrogen and oxygen heteroatoms within the five-membered ring creates opportunities for hydrogen bonding interactions and coordination with metal centers, expanding the potential applications of these compounds in supramolecular chemistry and materials science.
The classification of 1,2,4-oxadiazoles as azole derivatives places them within a broader family of nitrogen-containing heterocycles that includes imidazoles, pyrazoles, triazoles, and tetrazoles. This classification reflects shared structural features and reactivity patterns, while also highlighting the unique properties that distinguish each heterocyclic system. The electron-deficient nature of the 1,2,4-oxadiazole ring system makes it particularly suitable for applications requiring stable, aromatic heterocycles with potential for further functionalization.
Significance in Chemical and Materials Science
The significance of this compound and related 1,2,4-oxadiazole derivatives extends across multiple domains of chemical and materials science, reflecting the versatility and unique properties of this heterocyclic system. In the realm of synthetic chemistry, 1,2,4-oxadiazoles serve as valuable building blocks for the construction of more complex molecular architectures. The complementary synthetic approaches available for 1,2,4-oxadiazole formation, including 1,3-dipolar cycloaddition reactions and amidoxime cyclization methods, provide chemists with flexible strategies for incorporating these heterocycles into target molecules.
The materials science applications of 1,2,4-oxadiazole derivatives encompass several technologically important areas. These compounds have found utility as subunits for creating liquid crystals, luminescent materials, and ionic liquids. The aromatic nature and electronic properties of the 1,2,4-oxadiazole ring system make these compounds particularly suitable for optoelectronic applications, where precise control over electronic and optical properties is essential. Poly(1,3,4-oxadiazole) polymers, while structurally related to the 1,2,4-isomer, have demonstrated utility as luminescent materials for organic light-emitting diodes, suggesting similar potential for 1,2,4-oxadiazole-based materials.
The coordination chemistry of oxadiazole ligands represents another significant area of materials science application. Metal complexes containing oxadiazole ligands have shown attractive characteristics for various research fields, with the ability of oxadiazole rings to coordinate with transition metals enhancing their intrinsic properties. The development of coordination polymers and metal-organic frameworks incorporating oxadiazole ligands has led to materials with potential applications in gas separation, catalysis, and sensing technologies.
Research into high-energy density materials has also identified oxadiazole derivatives as promising candidates for advanced energetic applications. The development of bis(1,2,4-oxadiazole)bis(methylene) dinitrate, which demonstrates approximately 1.5 times the explosive power of trinitrotoluene, illustrates the potential of oxadiazole-based compounds in specialized materials applications. This research, conducted collaboratively between the United States Army Research Laboratory and Los Alamos National Laboratory, highlights the strategic importance of oxadiazole chemistry in defense and security applications.
| Application Domain | Specific Applications | Key Properties |
|---|---|---|
| Medicinal Chemistry | Drug Development, Enzyme Inhibition | Bioisosterism, Metabolic Stability |
| Materials Science | Liquid Crystals, Luminescent Materials | Electronic Properties, Thermal Stability |
| Coordination Chemistry | Metal-Organic Frameworks, Sensors | Ligand Coordination, Structural Diversity |
| Energy Materials | High-Energy Density Materials, Explosives | Chemical Stability, Energy Release |
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)9-10-6/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYGCAPKUGCICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652003 | |
| Record name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-34-4 | |
| Record name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Laboratory-Scale Synthetic Routes
Step 1: Formation of 3-Methyl-1,2,4-oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and appropriate acyl derivatives. For example, acetamidoxime can be cyclized to form 3-methyl-1,2,4-oxadiazole derivatives. This step often requires controlled heating and the presence of dehydrating agents or catalysts to facilitate ring closure.
Step 2: Introduction of the Methylene Linker
The 3-methyl-1,2,4-oxadiazole intermediate is then reacted with a suitable halomethyl derivative (e.g., chloromethyl or bromomethyl compound) to introduce the methylene group at the 5-position of the oxadiazole ring. This alkylation step is typically performed under basic conditions in an aprotic solvent to favor nucleophilic substitution.
Step 3: Coupling with Ethanamine
The final step involves nucleophilic substitution or reductive amination where ethanamine is introduced to the methylene-functionalized oxadiazole intermediate. This reaction is generally carried out in the presence of a catalyst or under reflux conditions in solvents such as ethanol or methanol to yield N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine.
Industrial Production Methods
Industrial synthesis emphasizes scalability, safety, and yield optimization. The process usually involves:
-
Large-scale cyclization of acetamidoxime or related precursors to the oxadiazole ring is conducted in reactors with controlled temperature and pressure to manage the exothermic nature of the reaction and to avoid thermal hazards associated with hydroxylamine derivatives.
-
Post-synthesis, the crude product undergoes purification steps including crystallization, solvent extraction, and drying to achieve high purity suitable for pharmaceutical or research applications.
-
Handling of hydroxylamine and its derivatives requires strict safety protocols due to their potential thermal instability. Process development includes measures to mitigate these risks, such as the use of continuous flow reactors or controlled addition rates.
| Step | Reagents/Materials | Conditions | Catalysts/Agents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to oxadiazole | Acetamidoxime, dehydrating agent | Heating (80-120 °C), inert atmosphere | Acid catalysts (e.g., HCl) or dehydrating agents (e.g., POCl3) | ~70 | Requires careful temperature control |
| Alkylation at 5-position | Halomethyl derivative, base | Room temp to reflux, aprotic solvent (DMF, DMSO) | Bases like K2CO3 or NaH | 60-75 | Avoids side reactions, controls substitution |
| Coupling with ethanamine | Ethanamine | Reflux in ethanol/methanol | None or mild acid/base catalyst | 65-80 | Purification by crystallization |
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Research has demonstrated that scaling the cyclization step to 600-L reactors is feasible with consistent yields (~70%) and purity (~95%) by controlling the addition rates of hydroxylamine and acetamidoxime, as well as maintaining inert atmospheres to prevent decomposition.
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Studies emphasize the importance of thermal hazard analysis in the preparation of oxadiazole intermediates due to the sensitivity of hydroxylamine and acetamidoxime. Use of continuous flow reactors and in-line monitoring has been proposed to enhance safety and reproducibility.
-
Acid catalysts such as phosphorus oxychloride (POCl3) have been effective in promoting cyclization, whereas bases like potassium carbonate facilitate alkylation steps. Mild conditions during ethanamine coupling preserve the integrity of the oxadiazole ring.
| Preparation Stage | Key Reaction Type | Reagents/Materials | Conditions | Yield Range (%) | Scale | Safety Notes |
|---|---|---|---|---|---|---|
| Oxadiazole ring formation | Cyclization | Acetamidoxime, dehydrating agents | 80-120 °C, inert atmosphere | 65-75 | Lab & Industrial | Thermal hazard with hydroxylamine |
| Methylene group introduction | Alkylation | Halomethyl derivatives, base | RT to reflux, aprotic solvents | 60-75 | Lab scale | Control substitution specificity |
| Ethanamine coupling | Nucleophilic substitution | Ethanamine | Reflux in alcohol solvents | 65-80 | Lab scale | Mild conditions to avoid degradation |
The preparation of this compound involves a multi-step synthetic approach focusing on the formation of the oxadiazole ring, functionalization at the 5-position, and coupling with ethanamine. Both laboratory and industrial methods emphasize controlled reaction conditions and safety due to the reactive nature of intermediates such as hydroxylamine and acetamidoxime. Advances in process development have enabled scale-up with consistent yields and high purity, supporting the compound’s application in chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
QK-2080: N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
QZ-8908: N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
- Structure : Similar to QK-2080 but with ethanamine instead of methanamine.
- Key Differences : The longer alkyl chain (ethyl vs. methyl) increases lipophilicity, which could improve membrane permeability in drug candidates .
Substituted Aromatic and Cyclic Derivatives
N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride (CAS: 890324-84-2)
- Structure : Incorporates a 4-methylphenyl substituent on the oxadiazole ring.
- However, the increased molecular weight (253.73 g/mol) may reduce solubility .
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 173850-78-7)
- Structure : Cyclobutyl substituent at the 5-position.
- Key Differences : The bulky cyclobutyl group introduces steric hindrance and increases lipophilicity, which could influence metabolic stability and bioavailability .
Functionalized Derivatives with Ether and Aromatic Groups
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
- Structure: Contains a methoxyphenoxy group attached to the oxadiazole.
- The molecular weight (299.76 g/mol) and polarity may affect pharmacokinetics .
Complex Pharmacological Agents
Navacaprant (WHO Drug List 90)
- Structure: Integrates the 3-methyl-1,2,4-oxadiazol-5-yl moiety into a quinoline-based scaffold.
- Key Differences : The oxadiazole serves as a rigid linker in a larger pharmacophore, demonstrating the utility of this heterocycle in drug design. The compound’s molecular weight (465.56 g/mol ) and fluorine substitution suggest optimized blood-brain barrier penetration .
Structural Impact on Properties
| Compound | Substituent | Molecular Weight (g/mol) | Lipophilicity (LogP) | Solubility |
|---|---|---|---|---|
| Target Compound | 3-Methyl | 154.18 | Moderate | Moderate (free amine) |
| QK-2080 | 5-Methyl | 193.63 | Slightly higher | Lower (hydrochloride) |
| CAS 890324-84-2 | 4-Methylphenyl | 253.73 | High | Poor |
| CAS 173850-78-7 | Cyclobutyl | 219.68 | Very high | Very poor |
Biological Activity
N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine is a compound of significant interest in medicinal chemistry due to its unique oxadiazole structure, which has been associated with various biological activities. This article details the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- IUPAC Name : this compound
- CAS Number : 1082766-34-4
- Molecular Formula : C6H10N4O
- Molecular Weight : 141.17 g/mol
The oxadiazole ring present in the compound contributes to its reactivity and biological interactions. The structure allows for potential interactions with various biological targets, such as enzymes and receptors.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The compound has been shown to bind to enzymes such as cytochrome P450, influencing metabolic pathways and potentially leading to the formation of reactive intermediates that can interact with cellular components.
- Cell Signaling Modulation : It modulates key signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating gene expression and cellular metabolism.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an antitumor agent .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research shows that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, compounds related to this structure have demonstrated activity against human colon adenocarcinoma and other cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon) | 92.4 |
| A431 (Skin) | 23.30 |
| LXFA 629 (Lung) | >1000 |
These values indicate varying degrees of potency against different cancer types, highlighting the compound's potential in targeted cancer therapies.
- Antimicrobial Activity : The oxadiazole derivatives have also been explored for their antimicrobial properties. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antitumor Activity Study : A study evaluated a series of oxadiazole derivatives for their anticancer activity using MTT assays across multiple cancer cell lines. The findings indicated that modifications to the oxadiazole ring significantly affected cytotoxicity levels .
- Mechanistic Insights : Another research paper focused on the interaction of oxadiazole compounds with cellular pathways and their effects on apoptosis in cancer cells. It was found that certain substitutions on the oxadiazole ring enhanced apoptotic signaling pathways .
- Comparative Analysis : A comparative study highlighted the differences in biological activity between this compound and similar compounds such as 2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-YL)acetamide. The study emphasized how structural variations influence biological efficacy and selectivity.
Q & A
Basic Experimental Design: How can researchers optimize the synthesis of N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]ethanamine?
Answer:
Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Key steps include:
- Oxadiazole ring formation : Use hydrazide precursors (e.g., methyl-substituted hydrazides) with nitriles or carboxylic acids in refluxing ethanol or toluene. Reaction time and temperature (e.g., 80–100°C for 6–12 hours) must be optimized to avoid side products .
- Amine functionalization : Post-cyclization, introduce the ethanamine moiety via nucleophilic substitution or reductive amination. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%) .
Validation : Monitor reactions using TLC and confirm product identity via NMR (e.g., δ 2.3 ppm for methyl groups on oxadiazole) and mass spectrometry .
Advanced Structural Characterization: What spectroscopic and computational methods are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 169.1212 for [M+H]+) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electronic properties, aligning with X-ray crystallography data for related oxadiazoles .
Data Contradiction Analysis: How should researchers resolve discrepancies in biological activity data between this compound and its analogs?
Answer:
Discrepancies often arise from structural variations. For example:
| Compound | Substituent | Bioactivity (IC50) | Source |
|---|---|---|---|
| Ethyl-substituted analog | Ethyl on oxadiazole | 12.3 µM (Enzyme X) | |
| 3-Methyl target compound | Methyl on oxadiazole | 8.7 µM (Enzyme X) | |
| Resolution Steps : |
Structural Reanalysis : Confirm substituent positions via NOESY or XRD.
Assay Reproducibility : Test compounds under identical conditions (pH, temperature).
Docking Studies : Compare binding modes using software like AutoDock Vina to explain potency differences .
Advanced Reactivity: What reaction pathways dominate for the oxadiazole ring in this compound?
Answer:
The oxadiazole ring exhibits:
- Electrophilic Substitution : Reacts with nitrating agents (HNO3/H2SO4) at the 5-position due to electron-withdrawing effects .
- Reductive Cleavage : LiAlH4 reduces the oxadiazole to a diamide derivative, useful for probing metabolic stability .
- Nucleophilic Attack : Thiols (e.g., glutathione) displace methyl groups under physiological conditions, relevant for toxicity studies .
Biological Activity Profiling: What in vitro assays are recommended to evaluate its pharmacological potential?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values compared to cisplatin .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to measure half-life (t1/2 > 60 minutes suggests viability) .
Stability and Storage: How does the compound degrade under varying conditions, and what storage protocols are optimal?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
